![molecular formula C12H13N3O4 B2455391 2-(3-Oxopiperazine-1-carboxamido)benzoic acid CAS No. 1219560-26-5](/img/structure/B2455391.png)
2-(3-Oxopiperazine-1-carboxamido)benzoic acid
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Description
“2-(3-Oxopiperazine-1-carboxamido)benzoic acid” is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 . It is also known by other synonyms such as “2-[(3-Oxo-piperazine-1-carbonyl)-amino]-benzoic acid” and "Benzoic acid, 2-[[(3-oxo-1-piperazinyl)carbonyl]amino]-" .
Synthesis Analysis
The synthesis of “2-(3-Oxopiperazine-1-carboxamido)benzoic acid” and similar compounds has been discussed in several papers . The process involves the reaction of N-(α-ketoacyl)anthranilic acids in different solvents under reflux . The reaction conditions and yields vary depending on the presence of additives and the type of solvent used .Scientific Research Applications
- Hit-to-Lead Optimization : Scientists have identified analogues based on 2-(3-Oxopiperazine-1-carboxamido)benzoic acid as starting points for developing transmission-selective antimalarial agents .
- Deoxybenzoin Precursors : The compound serves as a precursor for synthesizing structurally diverse heterocyclic compounds, including isoflavones, pyrazoles, and oxazoles .
Antimalarial Agents
Heterocyclic Chemistry
Isoflavone Research
properties
IUPAC Name |
2-[(3-oxopiperazine-1-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-10-7-15(6-5-13-10)12(19)14-9-4-2-1-3-8(9)11(17)18/h1-4H,5-7H2,(H,13,16)(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCRYDYCLNBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxopiperazine-1-carboxamido)benzoic acid |
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